(Perfluoroethylene)bis((perfluoromethyl)aminyl) dioxide
Description
Properties
CAS No. |
36525-64-1 |
|---|---|
Molecular Formula |
C4H2F10N2O2 |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-N,N'-bis(trifluoromethyl)ethane-1,2-diamine oxide |
InChI |
InChI=1S/C4H2F10N2O2/c5-1(6,15(17)3(9,10)11)2(7,8)16(18)4(12,13)14/h15-16H |
InChI Key |
JOCGSTNZUZIDMO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N(C(F)(F)F)[O])(F)F)(N(C(F)(F)F)[O])(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Perfluoro 2,5 Diazahexane 2,5 Dioxyl
Advanced Synthetic Strategies for Related Perfluorinated Diazacompounds
The synthesis of related perfluorinated compounds containing nitrogen, particularly N-CF3 heterocycles, utilizes a variety of advanced synthetic strategies. These methods provide a broader toolbox for accessing complex fluorinated molecules.
Direct fluorination using elemental fluorine (F2) is a powerful, albeit challenging, method for the synthesis of perfluorinated compounds. This technique involves the direct reaction of a hydrocarbon precursor with fluorine gas, often diluted with an inert gas, to replace all carbon-hydrogen bonds with carbon-fluorine bonds. For the synthesis of N-CF3 heterocycles, this method has been successfully applied to produce compounds like 1,4-bis(trifluoromethyl)piperazine in high yield from its hydrocarbon analog. researchgate.net
Table 2: Examples of Direct Fluorination for N-CF3 Heterocycles
| Precursor | Product | Yield | Reference |
| N,N-dimethyl piperidine | 1,4-bis(trifluoromethyl)piperazine | 85% | researchgate.net |
Electrochemical fluorination (ECF), also known as the Simons process, is an industrial method for producing perfluorinated organic compounds. This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410). It has been investigated for the synthesis of various fluorinated heterocyclic compounds. The process can be challenging, with issues such as anode passivation and low nucleophilicity of the fluoride ion. However, it offers a route to perfluorinated products without the direct use of hazardous fluorine gas. For instance, the electrochemical fluorination of trialkylphosphines has been shown to produce tris(perfluoroalkyl)difluorophosphoranes in good yields. While not directly applied to diaza compounds in the provided context, the principle is applicable to a range of nitrogen-containing starting materials. Recent advancements in electrochemical methods also include radical cascade cyclizations to form trifluoromethylated oxazolines from N-allylamides using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source.
Table 3: Examples of Electrochemical Fluorination and Related Methods
| Substrate | Reagent/Conditions | Product | Yield | Reference |
| N-allylamides | CF3SO2Na, K2CO3, graphite (B72142) anode, MeCN/H2O | Trifluoromethylated oxazolines | Moderate to good | |
| Triethylphosphine | Electrochemical fluorination in anhydrous HF | PF2(C2F5)3 | Good |
Cyclization reactions are fundamental in the synthesis of heterocyclic compounds. In perfluorinated systems, these reactions often involve intramolecular or intermolecular processes of highly functionalized fluorinated precursors. Diazo compounds are versatile reagents in cycloaddition reactions. For example, tandem cycloaddition reactions of allenyl diazo compounds can form complex polycyclic structures. In the context of N-CF3 heterocycles, [3+2] cycloaddition reactions between N-CF3 nitrilium derivatives and 1,3-dipoles are a strategy for constructing N-CF3 azoles. Another approach involves the electrochemical-triggered cascade sequence of thiolation and cyclization of diazo compounds to form sulfur-containing heterocycles.
Table 4: Examples of Cyclization Reactions in Fluorinated and Diazo Systems
| Reactants | Reaction Type | Product Class | Reference |
| Allenyl diazo compounds | Tandem intramolecular 1,3-dipolar cycloaddition and [2+3] TMM diyl cycloaddition | Triquinanes | |
| N-CF3 nitrilium derivatives and 1,3-dipoles | [3+2] Cycloaddition | N-CF3 azoles | |
| Styryl diazo imides and aryl thiols | Electrochemical thiolation/cyclization/reduction cascade | Pyrrolidinedione-fused thiochromans | |
| Cyclic 2-diazo-1,3-dicarbonyl compounds and diketene | Rhodium(II) catalyzed reaction | Benzofurans |
Modern Developments in Perfluorinated Compound Synthesis Relevant to Dioxyl Structures
The synthesis of stable perfluorinated radicals like Perfluoro-2,5-diazahexane-2,5-dioxyl relies on advancements in two key areas: the construction of the perfluoroalkylamine backbone and the subsequent oxidation to form the nitroxide radical. Modern synthetic chemistry offers increasingly sophisticated and efficient methods for both of these transformations. nih.gov
A prevalent modern strategy for creating fluorinated aryl amines, which are precursors to nitroxide radicals, involves the nucleophilic substitution of fluorine atoms in highly fluorinated aromatic compounds. researchgate.netnih.gov For instance, researchers have successfully synthesized N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline by reacting perfluoroiodobenzene with tert-butylamine (B42293) under elevated temperature and pressure in an autoclave. nih.gov This amine precursor is then oxidized to the corresponding stable nitroxide radical using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov This approach has proven effective for generating both mono- and diradicals in high yields. nih.gov
The oxidation of secondary amines to their corresponding nitroxide radicals is a critical step. While various oxidizing agents can be employed, organic peracids are commonly used. google.comresearchgate.net A refined process involves the oxidation of a secondary amine with a peracid, such as peracetic acid, in the presence of a bicarbonate base. google.com This method allows for controlled oxidation and straightforward isolation of the nitroxide product. google.com The mechanism of this oxidation is believed to involve peroxyl radicals as the reactive intermediates. researchgate.net
Furthermore, photoredox catalysis has emerged as a powerful tool for generating fluorinated radicals and synthesizing perfluoroalkylated compounds under mild conditions. nih.govnih.gov This technique uses visible light to trigger single-electron transfer events, enabling the formation of radical intermediates from readily available fluorinated starting materials like trifluoroacetic anhydride. nih.gov While not yet applied directly to the synthesis of Perfluoro-2,5-diazahexane-2,5-dioxyl, these advanced methods for forming C-N bonds and generating radicals in fluorinated systems represent the frontier of the field and could pave the way for novel, more efficient synthetic routes to complex perfluorinated dioxyl structures.
Interactive Table: Comparison of Synthetic Methods for Fluorinated Nitroxides
This table summarizes different approaches for synthesizing fluorinated nitroxide radicals, highlighting the precursors and key reagents involved.
| Target Radical Type | Precursor(s) | Key Reagents/Conditions | Yield | Reference |
| Perfluorinated Aliphatic Biradical | CF₃NO, C₂F₄, PCl₃ | 1. Adduct formation 2. Hydrolysis 3. KMnO₄ oxidation | 43% | rsc.org |
| Polyfluorinated Aromatic Monoradical | Perfluoroiodobenzene, tert-butylamine | 1. Autoclave (120 °C) 2. m-CPBA oxidation | ~60% | nih.gov |
| Polyfluorinated Aromatic Biradical | Perfluorobiphenyl, lithium tert-butylamide | m-CPBA oxidation | Good | researchgate.net |
| General Secondary Nitroxides | Secondary Amine | Peracetic acid, NaHCO₃ | Not specified | google.com |
Chemical Reactivity and Reaction Mechanisms of Perfluoro 2,5 Diazahexane 2,5 Dioxyl
Reactions with Inorganic Reagents
The dioxyl readily interacts with specific inorganic compounds, leading to the formation of new functional groups.
Perfluoro-2,5-diazahexane-2,5-dioxyl readily reacts with nitric oxide (NO). rsc.org This interaction results in the formation of perfluoro-2,5-dinitro-2,5-diazahexane. rsc.orgrsc.orgrsc.org The reaction involves the capping of the nitroxide radicals with NO molecules.
Table 1: Reaction of Perfluoro-2,5-diazahexane-2,5-dioxyl with Nitric Oxide
| Reactant | Product |
| Perfluoro-2,5-diazahexane-2,5-dioxyl | Perfluoro-2,5-dinitro-2,5-diazahexane |
| Nitric Oxide |
The compound is susceptible to attack by hydrogen-atom donors. rsc.org Its reaction with reagents such as hydrogen bromide, toluene (B28343), triphenylmethane, or hydrogen over a palladium-barium sulfate (B86663) (Pd-BaSO₄) catalyst yields perfluoro-2,5-diazahexane-2,5-diol. rsc.orgrsc.orgrsc.org Among these, hydrogen bromide is considered a preferred preparative reagent for this transformation. rsc.org This reaction demonstrates the ability of the nitroxide radicals to abstract hydrogen atoms, leading to their reduction to hydroxylamino groups.
Table 2: Reaction with Hydrogen-Atom Donors
| Reactant | Product |
| Perfluoro-2,5-diazahexane-2,5-dioxyl | Perfluoro-2,5-diazahexane-2,5-diol |
| Hydrogen Bromide | |
| Toluene | |
| Triphenylmethane | |
| Hydrogen-Pd-BaSO₄ |
Reactions with Organic Substrates
Perfluoro-2,5-diazahexane-2,5-dioxyl undergoes addition reactions with unsaturated organic molecules, particularly fluoro-olefins and dienes, to produce both polymeric materials and cyclic structures. rsc.orgrsc.org
The reaction of perfluoro-2,5-diazahexane-2,5-dioxyl with perfluorinated olefins and dienes is a key aspect of its chemistry, leading to the formation of nitroso rubbers and various heterocyclic compounds. rsc.orgrsc.org The distribution of products between copolymers and heterocycles is significantly influenced by reaction conditions such as temperature. rsc.org
The dioxyl compound can copolymerize with fluoro-olefins in a 1:1 ratio. rsc.org For instance, reacting it with tetrafluoroethylene (B6358150) by condensation at low temperatures (-196 °C) followed by warming to room temperature predominantly yields a 1:1 alternating copolymer, a type of nitroso rubber. rsc.orgrsc.org A similar reaction with perfluoropropene also produces a copolymer. rsc.orgrsc.org The formation of these linear polymers is favored by low temperatures and condensed-phase reaction systems. rsc.org This type of reaction has found application in the cross-linking of certain terpolymers. rsc.orgrsc.org
In addition to forming linear polymers, the reaction of perfluoro-2,5-diazahexane-2,5-dioxyl with fluoro-olefins can also produce cyclic adducts. rsc.orgrsc.org When reacted with tetrafluoroethylene, a small amount of perfluoro-(2,5-dimethyl-1,6-dioxa-2,5-diazacyclo-octane) is formed alongside the copolymer. rsc.orgrsc.org Similarly, the reaction with perfluoropropene yields perfluoro-(2,5,7-trimethyl-1,6-dioxa-2,5-diazacyclo-octane). rsc.org If the reactants are mixed at room temperature instead of low temperatures, polymer formation becomes insignificant, and the yield of the heterocyclic product increases substantially. rsc.org The reaction with trifluoronitrosomethane (B1596166) also leads to a heterocyclic product, specifically perfluoro-(2,5-dimethyl-1-oxa-2,5-diazacyclopentane). rsc.org
Table 3: Addition Reactions with Fluoro-olefins
| Reactant | Conditions | Major Product(s) |
| Tetrafluoroethylene | Condensation at -196 °C, then warm to RT | 1:1 Alternating Copolymer (Nitroso Rubber) rsc.orgrsc.org |
| Perfluoro-(2,5-dimethyl-1,6-dioxa-2,5-diazacyclo-octane) (minor product) rsc.orgrsc.org | ||
| Perfluoropropene | Low Temperature | Copolymer rsc.orgrsc.org |
| Perfluoro-(2,5,7-trimethyl-1,6-dioxa-2,5-diazacyclo-octane) (minor product) rsc.org | ||
| Perfluoropropene | Room Temperature | Perfluoro-(2,5,7-trimethyl-1,6-dioxa-2,5-diazacyclo-octane) (major product) rsc.org |
| Trifluoronitrosomethane | Not specified | Perfluoro-(2,5-dimethyl-1-oxa-2,5-diazacyclopentane) rsc.org |
Addition Reactions with Fluoro-olefins and Dienes
Copolymerization Reactions with Fluoro-olefins
Perfluoro-2,5-diazahexane-2,5-dioxyl is utilized in the synthesis of "living" free-radical copolymers. When reacted with an excess of fluoro-olefins, stable copolymers are formed with number-average molecular weights ranging from 1250 to 11000. These copolymers are termed "living" because they possess terminal nitroxide groups that can further react with other monomers. This allows for the creation of copolymers with increased molecular weights by subsequent reactions with additional fluoro-olefins, sulfur dioxide, or perfluorobuta-1,3-diene. rsc.org
A notable application of this reactivity is in the creation of unsaturated nitroso rubbers. These materials are produced by reacting prefluorobuta-1,3-diene with "living" copolymers derived from hexafluoropropene (B89477) and the dioxyl radical. The resulting unsaturated rubbers can be effectively cross-linked with other "living" copolymers, demonstrating the versatility of this polymerization method. rsc.org The reaction of perfluoro-2,5-diazahexane-2,5-dioxyl with perfluorinated olefins or dienes can also lead to the formation of heterocycles, a reaction that has found application in the cross-linking of trifluoronitrosomethane–tetrafluoroethylene–hexafluorobutadiene terpolymers. rsc.org
Reactions with Aromatic Compounds and Perfluoroiodoalkanes
The reactivity of perfluoro-2,5-diazahexane-2,5-dioxyl extends to reactions with certain aromatic compounds. For instance, it reacts with toluene to yield CF₃·N(OH)·CF₂·CF₂·N(OH)·CF₃. rsc.org This indicates a hydrogen abstraction mechanism from the benzylic position of toluene.
Reactions with Silanes and Halosilanes
Currently, publicly available research detailing the specific reactions of Perfluoro-2,5-diazahexane-2,5-dioxyl with silanes and halosilanes is limited. Further investigation is required to fully characterize these potential reactions.
Mechanisms of Radical Reactions Involving Perfluoro-2,5-diazahexane-2,5-dioxyl
Free-Radical Polymerization Mechanisms
The diradical nature of perfluoro-2,5-diazahexane-2,5-dioxyl allows it to act as an initiator in free-radical polymerization. The process is characterized as a "living" polymerization, which allows for the synthesis of copolymers with controlled molecular weights and the ability to form block copolymers. rsc.org The terminal nitroxide groups on the "living" polymer chains can re-initiate polymerization upon the addition of more monomers. rsc.org It is important to note that certain common initiators like 2,2'-azobis(isobutyronitrile) are ineffective at initiating the polymerization of some fluorinated monomers in perfluorinated solvents or in bulk, highlighting the utility of specialized initiators like perfluoro-2,5-diazahexane-2,5-dioxyl. researchgate.net
Radical Adduct Formation Pathways
Perfluoro-2,5-diazahexane-2,5-dioxyl readily forms adducts with various molecules. For example, its reaction with nitric oxide results in the formation of CF₃·N(O·NO)·CF₂·CF₂·N(O·NO)·CF₃. rsc.org It also reacts with compounds capable of donating a hydrogen atom, such as hydrogen bromide, toluene, and triphenylmethane, or through catalytic hydrogenation, to produce the corresponding dihydroxylamine, CF₃·N(OH)·CF₂·CF₂·N(OH)·CF₃. rsc.org
Electron Transfer Processes
The electron transfer processes involving perfluoro-2,5-diazahexane-2,5-dioxyl are a key aspect of its chemistry, particularly in initiating polymerization. While detailed electrochemical data is not extensively available in the provided context, its ability to react with various substrates suggests it can participate in redox processes. The formation of "living" polymers implies a controlled radical process, which can be influenced by single electron transfer steps. For instance, the polymerization of certain perfluorinated monomers is sensitive to the reaction environment, where the presence of oxygen can significantly affect the polymer structure, indicating complex interactions that may involve electron transfer. researchgate.net
Catalytic Activity and Role in Chemical Transformations
While information regarding the specific catalytic activity of Perfluoro-2,5-diazahexane-2,5-dioxyl in the conversion of nitrosocompounds as outlined in section 3.4.1 is not available in the searched literature, its role as a "living" free-radical copolymer initiator is well-documented.
Perfluoro-2,5-diazahexane-2,5-dioxyl serves as a key initiator in the synthesis of "living" free-radical copolymers. This process involves the reaction of an excess of the dioxyl with fluoro-olefins, which yields stable, free-radical copolymers. These resulting copolymers are described as "living" because they possess terminal nitroxide groups that can further react to extend the polymer chain. rsc.orgresearchgate.net
The molecular weights of these "living" copolymers can be controlled and typically fall within the number-average molecular weight range of 1,250 to 11,000. rsc.orgresearchgate.net The "living" nature of these copolymers allows for subsequent reactions with various monomers, including fluoro-olefins, sulfur dioxide, and perfluorobuta-1,3-diene, to produce block copolymers with increased molecular weights. rsc.orgresearchgate.net
An example of this reactivity is the creation of unsaturated nitroso rubbers. These are formed by reacting perfluorobuta-1,3-diene with "living" copolymers that were initially prepared from hexafluoropropene and Perfluoro-2,5-diazahexane-2,5-dioxyl. Furthermore, these unsaturated nitroso rubbers have been successfully cross-linked using "living" copolymers, demonstrating the versatility of this initiation system in polymer chemistry. researchgate.net
The reaction of a fluoro-olefin with an excess of Perfluoro-2,5-diazahexane-2,5-dioxyl at room temperature leads to the formation of these "living" copolymers. For instance, with hexafluoropropene, a viscous oil is obtained after the removal of excess dioxyl and a 1:1 cyclic adduct by pumping. rsc.org
Table 1: Reactivity of "Living" Copolymers Initiated by Perfluoro-2,5-diazahexane-2,5-dioxyl
| Reactant | Product | Significance |
| Fluoro-olefins | Block Copolymers | Chain extension and modification of polymer properties. |
| Sulfur Dioxide | Block Copolymers | Incorporation of sulfonyl groups into the polymer backbone. |
| Perfluorobuta-1,3-diene | Unsaturated Nitroso Rubbers | Creation of elastomers with reactive sites for cross-linking. |
This method provides a pathway to novel block copolymers and has been instrumental in the synthesis of specialized fluoroelastomers. The investigation into creating block copolymers using these "living" copolymers is an area of ongoing research. rsc.org
Coordination Chemistry of Perfluoro 2,5 Diazahexane 2,5 Dioxyl
Formation of Metal-Nitroso Complexes
Perfluoro-2,5-diazahexane-2,5-dioxyl has been shown to react with transition metal complexes through oxidative addition, leading to the formation of stable metal-nitroso complexes. This reactivity is a key feature of its coordination chemistry.
Research has demonstrated that Perfluoro-2,5-diazahexane-2,5-dioxyl readily undergoes reaction with zero-valent and low-valent transition metal complexes. Specifically, its interaction with tetrakis(triphenylphosphine)platinum(0), [Pt(PPh3)4], and Vaska's complex analogues, such as [IrCl(CO)L2] (where L represents a phosphine (B1218219) ligand like PPh3), results in the formation of the corresponding metal-nitroso complexes. nih.gov In these reactions, the metal center is oxidized, and the dinitroxide acts as an oxidizing agent, with each nitroso group coordinating to a metal center.
The reaction with [Pt(PPh3)4] proceeds via an oxidative addition mechanism, where the platinum(0) center inserts into the N-O bond of the nitroxyl (B88944) radical. Similarly, the iridium(I) center in [IrCl(CO)L2] undergoes oxidative addition to form an iridium(III) complex. nih.gov
A significant aspect of the reaction between Perfluoro-2,5-diazahexane-2,5-dioxyl and the aforementioned transition metal complexes is the formation of a seven-membered chelate ring. nih.gov The bifunctional nature of the dioxyl ligand, possessing two nitroxyl groups separated by a perfluoroalkane chain, allows it to coordinate to a single metal center in a bidentate fashion. This chelation results in a thermodynamically stable cyclic structure.
The resulting metal-nitroso complexes exhibit notable stability. Reports indicate that these complexes are stable in air for several days and can be stored under an inert nitrogen atmosphere for several months, highlighting the robustness of the formed chelate ring. nih.gov
Ligand Properties of Perfluoro-2,5-diazahexane-2,5-dioxyl
The behavior of Perfluoro-2,5-diazahexane-2,5-dioxyl as a ligand is dictated by the strong electron-withdrawing nature of the perfluoroalkyl groups and the steric bulk they impose.
As a ligand, Perfluoro-2,5-diazahexane-2,5-dioxyl acts as a bidentate chelating agent through its two nitroxyl oxygen atoms. The presence of highly electronegative fluorine atoms throughout the ligand backbone significantly influences its electronic properties. These perfluoroalkyl groups are powerful electron-withdrawing moieties, which reduces the electron-donating ability of the nitroxyl groups to the metal center. This results in weaker π-donor properties compared to their non-fluorinated hydrocarbon counterparts. nih.govnih.gov
The combination of these electronic and steric effects contributes to the unique reactivity and stability of the metal complexes formed with Perfluoro-2,5-diazahexane-2,5-dioxyl.
Interactive Data Table: Coordination Complexes of Perfluoro-2,5-diazahexane-2,5-dioxyl
| Reactant | Product | Chelate Ring Size | Stability |
| [Pt(PPh3)4] | Platinum-nitroso complex | 7-membered | Stable in air for days, in N2 for months |
| [IrCl(CO)L2] | Iridium-nitroso complex | 7-membered | Stable in air for days, in N2 for months |
Polymer Science Applications of Perfluoro 2,5 Diazahexane 2,5 Dioxyl
Cross-linking Agents in Fluoropolymer Synthesis
Perfluoro-2,5-diazahexane-2,5-dioxyl serves as an effective cross-linking agent, also known as a vulcanizing agent, for specific types of fluoropolymers. Its bifunctional nature allows it to form stable linkages between polymer chains, thereby improving the mechanical and thermal properties of the material.
Vulcanization of Elastomeric Copolymers
The vulcanization process, or curing, is essential for converting raw elastomeric polymers into durable materials. Perfluoro-2,5-diazahexane-2,5-dioxyl has been successfully employed in the vulcanization of nitroso rubbers. rsc.orgresearchgate.net These elastomers, which contain the repeating unit -N-O-C-C-, can be cross-linked by the diradical compound. This process is particularly noteworthy because it can proceed without the need for high temperatures, which can sometimes degrade the polymer backbone. rsc.orgresearchgate.net
Application in Trifluoronitrosomethane (B1596166)–Tetrafluoroethylene (B6358150)–Hexafluorobutadiene Terpolymers
A specific and significant application of Perfluoro-2,5-diazahexane-2,5-dioxyl is in the cross-linking of terpolymers composed of trifluoronitrosomethane, tetrafluoroethylene, and a small proportion of hexafluorobutadiene. rsc.orgresearchgate.netrsc.org The inclusion of hexafluorobutadiene introduces unsaturation into the polymer backbone, providing reactive sites for the cross-linking agent.
The vulcanization of these terpolymers can be achieved by mixing the raw polymer with Perfluoro-2,5-diazahexane-2,5-dioxyl and subjecting it to pressure at ambient temperatures. rsc.orgresearchgate.net This method avoids the use of traditional cross-linking agents like diamines, which could compromise the thermal stability and chemical resistance of the final elastomer. researchgate.net
Table 1: Vulcanization Conditions for Trifluoronitrosomethane–Tetrafluoroethylene–Hexafluorobutadiene Terpolymer
| Parameter | Value |
|---|---|
| Cross-linking Agent | Perfluoro-2,5-diazahexane-2,5-dioxyl |
| Terpolymer to Cross-linker Ratio (w/w) | 10:1 |
| Pressure | 1000 p.s.i. |
| Temperature | Ambient |
| Curing Time | 4 hours |
Data sourced from J. Chem. Soc., Chem. Commun., 1972, 833-834. rsc.orgresearchgate.net
Role in "Living" Free-Radical Polymerization
Perfluoro-2,5-diazahexane-2,5-dioxyl plays a crucial role as a stable free-radical initiator in a process known as "living" free-radical polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Synthesis of Copolymers with Controlled Molecular Weights
The reaction of an excess of Perfluoro-2,5-diazahexane-2,5-dioxyl with fluoro-olefins leads to the formation of stable, "living" free-radical copolymers. rsc.org These are linear, bifunctional polymers that remain active at the chain ends. The "living" nature of these polymer chains means that the polymerization can be re-initiated upon the addition of more monomers.
By carefully controlling the ratio of the dioxyl initiator to the fluoro-olefin monomer, it is possible to produce copolymers with number-average molecular weights in a predictable range, typically from 1,250 to 11,000. rsc.org These "living" copolymers are stable at room temperature and are inert to water and air. rsc.org
Table 2: Controlled Molecular Weight Synthesis of Copolymers
| Feature | Description |
|---|---|
| Polymerization Type | "Living" Free-Radical Polymerization |
| Initiator | Perfluoro-2,5-diazahexane-2,5-dioxyl |
| Monomers | Fluoro-olefins |
| Resulting Polymer Structure | Linear, bifunctional "living" copolymers |
| Controllable Parameter | Number-Average Molecular Weight (1,250 - 11,000) |
Data sourced from J. Chem. Soc., Chem. Commun., 1976, 260-261. rsc.org
Grafting and Block Copolymerization Strategies
The terminal nitroxide groups on the "living" copolymers synthesized using Perfluoro-2,5-diazahexane-2,5-dioxyl provide a pathway for creating more complex polymer architectures, such as block copolymers. These active chain ends can react with different monomers to extend the polymer chain, resulting in a block of a new polymer segment attached to the original one.
For instance, these "living" copolymers have been shown to react with monomers like other fluoro-olefins, sulfur dioxide, or perfluorobuta-1,3-diene. rsc.org This reaction leads to the formation of copolymers with significantly enhanced molecular weights, demonstrating the principle of block copolymerization. rsc.org This strategy allows for the design of novel fluorinated materials with tailored properties by combining different monomer blocks within a single polymer chain.
Derivatives and Analogues of Perfluoro 2,5 Diazahexane 2,5 Dioxyl
Structurally Related Perfluorinated Nitroxides
Perfluorinated nitroxides are a class of stable free radicals characterized by the presence of fluorine atoms, which impart unique properties. Perfluoro-2,5-diazahexane-2,5-dioxyl is a notable example, distinguished by its two nitroxide groups.
A key monofunctional analogue to Perfluoro-2,5-diazahexane-2,5-dioxyl is Bis(trifluoromethyl) nitroxide, (CF₃)₂NO. rsc.org This compound represents the simplest perfluorinated nitroxide and serves as a reference for understanding the chemical behavior of its more complex dinitroxide counterpart. rsc.org It is a stable radical that has been the subject of various synthetic and reactive studies. rsc.org Like Perfluoro-2,5-diazahexane-2,5-dioxyl, it readily reacts with hydrogen-atom donors. rsc.org The electronic structure and nuclear hyperfine coupling constants of Bis(trifluoromethyl) nitroxide have been investigated using density functional theory methods.
Table 1: Properties of Bis(trifluoromethyl) nitroxide
| Property | Value |
|---|---|
| Molecular Formula | C₂F₆NO |
| Boiling Point | -25 °C |
Perfluoro-2,5-diazahexane-2,5-dioxyl was reported as the first isolated perfluorinated bis-nitroxide. rsc.org The development of other dinitroxide radicals has been a subject of interest, particularly for applications like Dynamic Nuclear Polarization (DNP), where the relative orientation of the two nitroxide units is crucial. While not all are perfluorinated, these dinitroxides share the common feature of having two radical centers. Structurally related perfluorinated compounds, though not all dinitroxides, include molecules with perfluoroalkoxy groups, such as Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid. nih.gov These compounds feature ether linkages within the fluorinated chain, a structural motif different from the diazaalkane backbone of Perfluoro-2,5-diazahexane-2,5-dioxyl.
Polymeric Products Derived from Perfluoro-2,5-diazahexane-2,5-dioxyl
Perfluoro-2,5-diazahexane-2,5-dioxyl is a versatile reagent in polymer chemistry, capable of both initiating polymerization and cross-linking existing polymer chains. rsc.orgrsc.org Its reaction with perfluorinated olefins or dienes leads to the formation of nitroso-rubbers and various heterocycles. rsc.orgrsc.org
For instance, the reaction with tetrafluoroethylene (B6358150) (C₂F₄) at low temperatures yields a 1:1 copolymer, a type of nitroso-rubber, along with a small amount of a diazacyclo-octane. rsc.org Similarly, its reaction with hexafluoropropene (B89477) results in a copolymer and a heterocyclic compound. rsc.org
A significant application of this dinitroxide is in the vulcanization, or cross-linking, of fluorinated polymers. rsc.org It has been successfully used to cross-link trifluoronitrosomethane-tetrafluoroethylene-hexafluorobutadiene terpolymers. rsc.orgrsc.org This process involves mixing the terpolymer with the bis-nitroxide and applying pressure at ambient temperature. rsc.org The resulting cross-links are chemically similar to the main polymer chain, enhancing the material's properties. rsc.org The ability to form durable, cross-linked networks is a key area of research for fluoropolymers to create robust coatings. nih.gov
Derivatives with Metal Centers (e.g., Mercury(II) Perfluoro-2,5-diazahexane-2,5-dioxyl)
The nitroxide group can act as a ligand, coordinating to metal centers to form complexes. mdpi.comnih.gov This has led to the development of a wide range of metal-nitroxide complexes with interesting magnetic properties. mdpi.com While information on a specific Mercury(II) derivative of Perfluoro-2,5-diazahexane-2,5-dioxyl is not detailed in the available literature, the coordination chemistry of fluorinated nitroxide ligands with other metals is well-established.
For example, nitronyl-nitroxide ligands, which also contain the nitroxide functional group, have been complexed with metals like Manganese (Mn), Cobalt (Co), and Copper (Cu). mdpi.comnih.gov In many of these complexes, the metal ion is coordinated by the oxygen atoms of the nitroxide group and other ligands, such as hexafluoroacetylacetonate (hfac). mdpi.com These complexes often exhibit magnetic interactions between the metal ion and the radical ligand. mdpi.comnih.gov
Table 2: Examples of Metal-Nitroxide Interactions
| Metal Ion | Interaction Type with Nitroxide Radical | Reference |
|---|---|---|
| Manganese (II) | Antiferromagnetic | mdpi.com |
| Cobalt (II) | Antiferromagnetic | mdpi.com |
| Nickel (II) | Antiferromagnetic | nih.gov |
| Copper (II) | Antiferromagnetic | nih.gov |
Perfluorinated Diazacompound Precursors and Related Intermediates
The synthesis of Perfluoro-2,5-diazahexane-2,5-dioxyl involves specific perfluorinated precursor compounds and intermediates. The process begins with an adduct formed from trifluoronitrosomethane (B1596166) (CF₃NO), tetrafluoroethylene (C₂F₄), and phosphorus trichloride (B1173362) (PCl₃). rsc.org
This initial adduct is treated with cold water for hydrolysis. rsc.org The resulting hydrolysate is then added to a hot solution of potassium permanganate (B83412) in dilute sulfuric acid, which oxidizes the intermediate to the final Perfluoro-2,5-diazahexane-2,5-dioxyl product. rsc.org
A key related intermediate is the corresponding dihydroxylamine, CF₃N(OH)CF₂CF₂N(OH)CF₃. rsc.orgrsc.org This compound is formed when Perfluoro-2,5-diazahexane-2,5-dioxyl reacts with hydrogen-atom donors, such as hydrogen bromide, toluene (B28343), or through catalytic hydrogenation. rsc.orgrsc.org This reaction demonstrates the radical scavenging ability of the dinitroxide. rsc.org
Advanced Analytical and Spectroscopic Characterization Methods
Spectroscopic Analysis of Perfluoro-2,5-diazahexane-2,5-dioxyl and its Derivatives
Spectroscopic techniques are indispensable for the detailed characterization of Perfluoro-2,5-diazahexane-2,5-dioxyl, a molecule notable for its reactive nitroxide radicals and fully fluorinated backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is a cornerstone for the structural analysis of many organic molecules, detailed ¹⁹F and ¹⁴N NMR spectroscopic data for Perfluoro-2,5-diazahexane-2,5-dioxyl are not extensively reported in publicly available literature. However, for related perfluorinated compounds, ¹⁹F NMR is a powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, which would allow for the differentiation of the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups within the Perfluoro-2,5-diazahexane-2,5-dioxyl structure.
Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for Similar Perfluorinated Moieties
| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | -60 to -80 |
| -CF₂- | -110 to -130 |
Note: This table is based on general values for perfluorinated compounds and does not represent experimentally verified data for Perfluoro-2,5-diazahexane-2,5-dioxyl.
Similarly, ¹⁴N NMR could provide information on the nitrogen atoms of the nitroxide groups, though the quadrupolar nature of the ¹⁴N nucleus often leads to broad signals.
Mass Spectrometry (MS)
Mass spectrometry has been utilized to confirm the molecular weight of Perfluoro-2,5-diazahexane-2,5-dioxyl. mdpi.com The technique provides essential information about the molecular mass and the fragmentation pattern, which aids in structural confirmation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly valuable for analyzing complex mixtures and ensuring the purity of the synthesized compound. While specific fragmentation data for Perfluoro-2,5-diazahexane-2,5-dioxyl is not detailed in readily available literature, a proposed fragmentation pattern can be inferred based on the structure.
Table 2: Plausible Mass Spectrometric Fragments of Perfluoro-2,5-diazahexane-2,5-dioxyl
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
| [M]⁺• | [C₄F₁₀N₂O₂]⁺• | 298.98 |
| [M - O]⁺• | [C₄F₁₀N₂O]⁺• | 282.98 |
| [M - NO]⁺ | [C₄F₁₀N]⁺ | 268.98 |
| [CF₃N(O)CF₂]⁺ | 131.99 | |
| [CF₃]⁺ | 69.00 |
Note: This table represents a theoretical fragmentation pattern and is not based on reported experimental data.
Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radicals
As a stable diradical, Perfluoro-2,5-diazahexane-2,5-dioxyl is amenable to characterization by Electron Spin Resonance (ESR) spectroscopy. This technique is highly specific for species with unpaired electrons and provides information about the electronic environment of the nitroxide radicals. The ESR spectrum of a nitroxide radical is characterized by its g-factor and hyperfine coupling constants with nearby magnetic nuclei, primarily ¹⁴N. For a bis-nitroxide like Perfluoro-2,5-diazahexane-2,5-dioxyl, the ESR spectrum can reveal the extent of interaction between the two radical centers. The structure was established in part by ESR spectroscopy. mdpi.com
Table 3: Typical ESR Spectroscopic Parameters for Perfluorinated Nitroxide Radicals
| Parameter | Typical Value Range | Information Provided |
| g-factor | 2.005 - 2.007 | Electronic environment of the unpaired electron |
| ¹⁴N Hyperfine Coupling Constant (aN) | 8 - 10 G | Interaction of the unpaired electron with the nitrogen nucleus |
Note: These are typical values for perfluorinated nitroxides and may not be the specific experimental values for Perfluoro-2,5-diazahexane-2,5-dioxyl.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. For Perfluoro-2,5-diazahexane-2,5-dioxyl, the IR spectrum would be dominated by strong absorptions corresponding to the C-F bond stretching frequencies. The N-O stretching vibration of the nitroxide group would also be present, although it is typically weaker.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nitroxide radicals typically exhibit a weak absorption in the visible region, which is responsible for their characteristic color. Perfluoro-2,5-diazahexane-2,5-dioxyl is described as a deep purple liquid, indicating absorption in the visible range. mdpi.com This absorption is attributed to the n-π* transition of the unpaired electron in the nitroxide group. A more intense absorption is expected in the UV region corresponding to π-π* transitions.
Table 4: Expected Spectroscopic Features for Perfluoro-2,5-diazahexane-2,5-dioxyl
| Spectroscopic Method | Expected Absorption Region | Corresponding Functional Group/Transition |
| Infrared (IR) | 1100 - 1350 cm⁻¹ | C-F stretching |
| Infrared (IR) | ~1370 cm⁻¹ | N-O stretching |
| UV-Vis | ~450 - 550 nm | n-π* transition (nitroxide) |
| UV-Vis | < 300 nm | π-π* transition |
Note: The absorption regions are estimates based on related compounds and the observed color. Specific experimental data is not widely available.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of Perfluoro-2,5-diazahexane-2,5-dioxyl from reaction byproducts and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of Perfluoro-2,5-diazahexane-2,5-dioxyl. Given the fluorinated nature of the compound, reversed-phase HPLC with a suitable C18 or fluorinated stationary phase would be an appropriate method. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis detector, set to a wavelength where the nitroxide radical absorbs, or by mass spectrometry (LC-MS).
Table 5: Illustrative HPLC Parameters for Analysis of Perfluorinated Compounds
| Parameter | Example Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or Mass Spectrometer |
Note: These are general parameters for the analysis of perfluorinated compounds and would require optimization for the specific analysis of Perfluoro-2,5-diazahexane-2,5-dioxyl.
Gas Chromatography (GC)
Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of Perfluoro-2,5-diazahexane-2,5-dioxyl and its related materials, GC, particularly when coupled with a mass spectrometer (GC-MS), provides an indispensable tool for purity assessment, reaction monitoring, and identification of degradation products.
The analysis of fluorinated and nitroso compounds by GC presents specific challenges due to their reactivity and potential for thermal degradation. However, established methods for similar compounds, such as N-nitrosamines in rubber, offer a strong basis for developing analytical protocols for Perfluoro-2,5-diazahexane-2,5-dioxyl. For instance, the use of a Stabilwax® capillary column, known for its robustness in separating polar compounds, would be a suitable choice. shimadzu.com Alternatively, a CP-select 624 CB capillary column has demonstrated efficacy in the separation of perfluorinated compounds. researchgate.net
Detection is a critical aspect of the GC analysis of such specialized compounds. A Thermal Energy Analyzer (TEA) is highly specific for nitroso compounds and would be an ideal detector for sensitive and selective quantification. nih.gov Mass spectrometry, however, offers the dual benefit of detection and structural elucidation of the analyte and any potential byproducts or impurities.
Detailed Research Findings:
While specific GC analytical data for Perfluoro-2,5-diazahexane-2,5-dioxyl is not extensively published, research on analogous compounds provides insight into the expected findings. A hypothetical GC-MS analysis of a sample containing Perfluoro-2,5-diazahexane-2,5-dioxyl would likely focus on identifying the main peak corresponding to the compound and any additional peaks that may represent impurities or degradation products. The retention time of the main peak would be a key identifier under specific chromatographic conditions. The mass spectrum would be expected to show characteristic fragmentation patterns of the perfluorinated diazahexane backbone and the nitroxyl (B88944) functional groups.
Interactive Data Table: Hypothetical GC-MS Parameters for Analysis of Perfluoro-2,5-diazahexane-2,5-dioxyl
| Parameter | Value |
|---|---|
| Column | Stabilwax® or CP-select 624 CB |
| Injector Temperature | 200 °C |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) |
| Expected Retention Time | Dependent on exact conditions, but distinct from common solvents and starting materials. |
Thermoanalytical Methods for Polymer Characterization
Thermoanalytical methods are crucial for understanding the thermal stability and decomposition behavior of polymers derived from Perfluoro-2,5-diazahexane-2,5-dioxyl, such as nitroso-rubbers. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is vital for determining the thermal stability of polymers. For nitroso-rubbers formed using Perfluoro-2,5-diazahexane-2,5-dioxyl, TGA can pinpoint the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. Studies on other fluorinated polymers show that they generally exhibit high thermal stability, a property that would be expected in polymers derived from this perfluorinated monomer. researchgate.netdigitellinc.com
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For the amorphous nitroso-rubbers, DSC would be particularly useful in determining their glass transition temperature, which is a critical parameter for defining their low-temperature flexibility and service temperature range.
Detailed Research Findings:
Research on the thermal behavior of related perfluorinated and nitroso-containing polymers provides a framework for interpreting the thermoanalytical data of polymers derived from Perfluoro-2,5-diazahexane-2,5-dioxyl. For example, TGA studies on fluorinated polymers often show decomposition occurring in multiple steps, corresponding to the degradation of different parts of the polymer chain. researchgate.net The initial mass loss in a TGA thermogram of a nitroso-rubber would likely be associated with the scission of the N-O bonds, followed by the degradation of the perfluorinated backbone at higher temperatures. DSC analysis would be instrumental in characterizing the amorphous nature of these rubbers by identifying a clear glass transition temperature.
Interactive Data Table: Representative Thermoanalytical Data for a Hypothetical Nitroso-Rubber
| Analytical Method | Parameter | Typical Value Range | Significance |
|---|---|---|---|
| TGA | Onset of Decomposition | 300 - 400 °C | Indicates the upper-temperature limit of the material's stability. |
| Temperature of Maximum Decomposition | 350 - 450 °C | The point at which the material degrades most rapidly. | |
| Residual Mass at 600 °C | < 5% | Shows the extent of volatilization of the polymer upon heating. |
| DSC | Glass Transition Temperature (Tg) | -50 to -30 °C | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |
Theoretical and Computational Chemistry Studies
Electronic Structure and Radical Stability Investigations
The electronic structure of nitroxide radicals, including perfluorinated variants, has been a subject of extensive investigation using methods like Density Functional Theory (DFT). csu.edu.au The defining feature of a nitroxide is the N-O group, which accommodates the unpaired electron primarily within a π-type molecular orbital delocalized between the nitrogen and oxygen atoms. This delocalization is central to the remarkable stability of many nitroxide radicals.
In Perfluoro-2,5-diazahexane-2,5-dioxyl, with the structure CF₃-N(O•)-CF₂-CF₂-N(O•)-CF₃, the presence of highly electronegative fluorine atoms significantly influences the electronic environment. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) and difluoromethylene (-CF₂-) groups is expected to have a pronounced impact on the spin density distribution within the two N-O• fragments.
Spin Density Distribution: Computational studies on similar fluorinated nitroxides show that fluorination alters the spin density distribution, a key factor in radical stability and reactivity. rsc.orgacs.org The primary mechanisms governing this distribution are spin delocalization and spin polarization. nih.gov For Perfluoro-2,5-diazahexane-2,5-dioxyl, the unpaired electron density is predominantly located on the nitrogen and oxygen atoms of the nitroxyl (B88944) groups. DFT calculations on analogous systems suggest that the spin density is slightly higher on the nitrogen atom compared to the oxygen atom. nih.govnu.edu.kz The electron-withdrawing perfluoroalkyl groups tend to increase the spin density on the nitrogen atom by stabilizing the polar resonance structure >N⁺(•)-O⁻. nih.govresearchgate.net
A qualitative representation of the expected spin density based on computational studies of related molecules is shown below.
Table 1: Predicted Spin Density Distribution in a Perfluorinated Nitroxide Fragment
| Atom | Predicted Relative Spin Density | Rationale |
|---|---|---|
| N | High (Positive) | Primary locus of the unpaired electron in the π-system. nih.gov |
| O | High (Positive) | Significant delocalization of the unpaired electron from nitrogen. nih.gov |
| α-Carbon | Low (Negative) | Spin polarization effects from the adjacent nitrogen atom. nih.gov |
| Fluorine | Minimal | Inductive effects dominate over direct spin delocalization. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of reactions involving radical species. For Perfluoro-2,5-diazahexane-2,5-dioxyl, this includes its role in polymerization and cross-linking, as suggested by early research. rsc.org
Studies on the association and decomposition reactions of perfluorinated n-alkyl radicals provide a strong framework for understanding the potential reaction pathways of this diradical. nih.govchemrxiv.orgchemrxiv.org These reactions are often barrierless, and their kinetics are modeled using advanced methods like variable-reaction-coordinate transition-state theory (VRC-TST). nih.govchemrxiv.org
Modeling Radical-Radical Reactions: The reaction of Perfluoro-2,5-diazahexane-2,5-dioxyl with other radicals or unsaturated molecules can be computationally modeled to determine transition state geometries and activation energies. For example, its reaction with a perfluorinated olefin to form a new C-O bond would proceed through a transition state where the nitroxyl oxygen attacks the π-system of the olefin. Computational models can map the potential energy surface for this reaction, identifying the lowest energy pathway and predicting the regioselectivity of the addition. The barrierless nature of many radical-radical reactions means that at low temperatures, the transition state occurs at large separations, while at higher temperatures, entropic factors push it to shorter separations. chemrxiv.org
Prediction of Reactivity and Selectivity
Computational chemistry enables the prediction of reactivity and selectivity for complex molecules, which is crucial for designing new applications. For nitroxyl radicals, models have been developed that correlate computed electronic properties with experimental observations like electrochemical potentials and catalytic activity. nih.govresearchgate.net
Structure-Activity Relationships: For Perfluoro-2,5-diazahexane-2,5-dioxyl, its reactivity will be dominated by the two nitroxyl radical centers. The strong electron-withdrawing nature of the perfluoroalkyl chains makes the oxygen atoms of the nitroxyl groups highly electrophilic. This suggests that the diradical will react readily with electron-rich species.
Computational models can predict the following reactivity parameters:
Table 2: Computationally Predicted Reactivity Descriptors
| Descriptor | Predicted Trend for Perfluoro-2,5-diazahexane-2,5-dioxyl | Implication |
|---|---|---|
| Electron Affinity | High | Acts as a strong oxidizing agent. |
| Ionization Potential | High | Difficult to oxidize further. |
| HOMO-LUMO Gap | Relatively Large | Contributes to high kinetic stability. |
| Atomic Polar Tensor (APT) Charges | High positive charge on N, negative on O | Guides interactions with polar molecules and surfaces. researchgate.net |
These descriptors can be used to build quantitative structure-activity relationship (QSAR) models to predict how structural modifications would impact the diradical's performance as a cross-linking agent or polymerization initiator. For instance, changing the length of the perfluoroalkane chain between the two nitroxyl groups would alter the flexibility and the potential for intramolecular reactions, which can be quantified through computational modeling.
Conformation and Dynamics of Perfluorinated Nitroxide Systems
The three-dimensional structure and conformational flexibility of Perfluoro-2,5-diazahexane-2,5-dioxyl are critical to its function. Computational methods can explore the potential energy surface to identify stable conformers and the energy barriers between them.
Conformational Analysis: The central C-C bond in the -CF₂-CF₂- linker allows for rotation, leading to different spatial arrangements of the two nitroxyl groups. The key dihedral angle is N-C-C-N. The two primary conformers would be the anti conformation, where the two nitroxyl groups are positioned on opposite sides of the carbon backbone, and the gauche conformation, where they are in closer proximity.
Steric and electrostatic repulsion between the bulky, electronegative CF₃-N(O•)- groups will play a major role. It is expected that the anti conformer would be significantly lower in energy and thus the dominant form in the gas phase or in non-polar solvents. The steric repulsion between the perfluoroalkyl groups and the nitroxyl moiety often leads to a twisted geometry around the C-N bonds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformational space and the frequency of transitions between different conformers. For a diradical like Perfluoro-2,5-diazahexane-2,5-dioxyl, MD simulations would be invaluable for understanding:
The average distance between the two radical centers.
The flexibility of the perfluoroalkane backbone.
The influence of a solvent environment on the conformational equilibrium.
The potential for intramolecular magnetic coupling, which is highly dependent on the distance and orientation between the two spin centers.
Such simulations are computationally intensive but offer a level of detail that is inaccessible through static calculations alone, providing a bridge between theoretical models and the macroscopic properties of materials derived from this unique diradical.
Environmental Fate and Transport Research Methodologies for Perfluorinated Compounds
Methodologies for Assessing Environmental Mobility and Distribution
The mobility and distribution of PFCs in the environment are governed by complex partitioning processes between different environmental compartments such as air, water, soil, and sediment. ny.govitrcweb.org Key properties influencing this behavior include the compound's chain length, functional group, and the extent of fluorination. itrcweb.org
Air-water partitioning, quantified by the air-water partition coefficient (Kaw), is a crucial parameter for understanding the long-range atmospheric transport of PFCs. nih.govacs.org Methodologies to determine Kaw are essential for predicting whether a compound will predominantly reside in the atmospheric or aqueous phase. tandfonline.com
Experimental Approaches:
Static Headspace Method: A modified static headspace method with variable headspace-to-solution ratios is used to determine Kaw over a range of temperatures. This involves analyzing the compound's concentration in the aqueous phase rather than the headspace, which is suitable for compounds with lower volatility. acs.org
Thermodynamic Cycle Method: Kaw values can be determined using the hexadecane/air/water thermodynamic cycle. This involves measuring hexadecane/water partition coefficients (KHxd/w) and dividing them by hexadecane/air partition coefficients (KHxd/air). nih.govacs.org The shared-headspace approach within this method avoids direct contact between water and hexadecane, preventing emulsion formation. nih.govacs.org
In Silico Prediction Models:
Computational models are also employed to predict Kaw values. The quantum chemically based COSMOtherm model has shown high accuracy for neutral PFAS. nih.govacs.org Other models like HenryWin and OPERA are also used, though their performance can be variable. nih.gov High-level Gaussian-4 composite theoretical methods combined with the SMD solvation model have also been used to estimate Kaw for specific perfluorinated compounds. tandfonline.com
A comparison of experimentally determined and predicted log Kaw values for a selection of PFAS is presented in the table below.
| Compound | Experimental log Kaw (25 °C) | Predicted log Kaw (COSMOtherm) | Reference |
| 4:2 Fluorotelomer alcohol | -1.5 to -1.0 | -1.2 | acs.org |
| Perfluoro-2-methyl-3-pentanone | -5.3 to -5.1 | -5.2 | tandfonline.com |
This table is illustrative and based on data for representative PFAS compounds, not Perfluoro-2,5-diazahexane-2,5-dioxyl specifically.
The interaction of PFCs with soil and sediment dictates their mobility in terrestrial and aquatic systems, influencing their potential to leach into groundwater. researchgate.netepa.gov Sorption is a key process governing this interaction. publish.csiro.au
Key Influencing Factors: The sorption of PFAS to soil and sediment is complex and cannot be explained by a single property. epa.gov Multiple factors, including soil organic carbon (OC) content, pH, clay content, and the presence of other ions, significantly affect sorption. researchgate.netnih.gov For instance, at environmentally relevant pH values, perfluoroalkyl acids (PFAAs) exist as anions and are relatively mobile, but can still associate with the organic carbon fraction in soil. itrcweb.org
Sorption Coefficient Determination:
Batch Equilibrium Experiments: These laboratory studies are commonly used to determine the solid-liquid distribution coefficient (Kd), which quantifies the partitioning of a compound between the solid (soil/sediment) and aqueous phases. acs.org
Isotherm Models: Sorption isotherms, such as the Freundlich and Langmuir models, are used to describe the relationship between the concentration of the compound in the solid phase and the aqueous phase at equilibrium.
Multiple Regression Models: Research has shown that multiple regression models that include parameters like OC and pH provide a better explanation of the sorption behavior of many PFAS than models based on OC alone. epa.govnih.gov
The table below summarizes the key soil and sediment properties that influence the sorption of perfluorinated compounds.
| Property | Influence on Sorption | Research Finding |
| Organic Carbon (OC) | Generally, higher OC content leads to increased sorption for many organic contaminants. For PFAS, the correlation is not always strong. epa.govnih.gov | Weak correlations were found between the sorption coefficient (Kd) and OC alone for PFOA and PFOS. nih.gov |
| pH | Affects the surface charge of both the soil particles and the PFAS molecule, influencing electrostatic interactions. researchgate.net | Regressions of OC and pH together explained a significant proportion of the variation in Kd values for 9 out of 14 PFAS studied. epa.gov |
| Clay Content | Clay minerals can provide surfaces for sorption, particularly through electrostatic interactions. nih.gov | Identified as a property having a significant effect on sorption. nih.gov |
Methodologies for Investigating Environmental Persistence
The persistence of PFCs is a defining characteristic, largely due to the strength of the carbon-fluorine bond. researchgate.net Research into their degradation pathways is crucial for understanding their long-term fate.
Abiotic degradation involves the breakdown of compounds through non-biological processes.
Photolysis: This process involves the degradation of a chemical by light. For some PFCs, photochemical treatments can trigger decomposition. gdut.edu.cn For example, the degradation of PFOA can be initiated by photochemical methods, leading to chain-shortening reactions. gdut.edu.cn
Hydrolysis: While many PFCs are resistant to hydrolysis, this pathway can be relevant for certain polyfluorinated precursors. purdue.edu
Advanced Oxidation/Reduction Processes (AOPs/ARPs): These techniques are being investigated for their potential to degrade PFCs. AOPs generate highly reactive species like hydroxyl radicals, while ARPs utilize species like hydrated electrons. researchgate.net UV/sulfite and UV/iodide processes are examples of ARPs that have shown effectiveness in reducing some PFAS. researchgate.net
Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. While perfluorinated compounds are generally considered recalcitrant to biodegradation, some polyfluorinated substances can be transformed. nih.govnih.gov
Microbial Degradation Studies:
Aerobic and Anaerobic Conditions: Biodegradation potential is assessed under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions using microbial consortia from sources like wastewater treatment sludge or contaminated soils. nih.govmdpi.com
Pure Culture Studies: Experiments with specific bacterial strains, such as Pseudomonas aeruginosa, have demonstrated the ability to biodegrade certain PFCs like PFOA and PFOS to a limited extent. mdpi.com
Precursor Transformation: A key area of research is the biotransformation of polyfluorinated "precursor" compounds into more stable perfluorinated acids. nih.govnih.gov For example, 8:2 fluorotelomer alcohol can be biodegraded to perfluorooctanoic acid (PFOA). researchgate.netnih.gov
The table below presents findings from biodegradation studies on select perfluorinated compounds.
| Compound | Microorganism/System | Degradation/Transformation | Key Finding | Reference |
| PFOA | Pseudomonas aeruginosa | ~28% biodegradation in 96 hours | Biotransformation to shorter-chain PFCAs was observed. mdpi.com | mdpi.com |
| PFOS | Pseudomonas aeruginosa | ~47% biodegradation in 96 hours | Biotransformation products were identified. mdpi.com | mdpi.com |
| 8:2 Fluorotelomer Alcohol | Bacteria from soil and wastewater | Transformation to PFOA | Demonstrates precursor transformation. researchgate.netnih.gov | researchgate.netnih.gov |
| 6:2 Fluorotelomer Sulfonic Acid | Microbial consortia | Biodegradation via attack at the C-S bond | Leads to defluorination and formation of a carboxylic acid. nih.gov | nih.gov |
Analytical Techniques for Environmental Detection and Quantification of Perfluorinated Compounds
Accurate and sensitive analytical methods are essential for detecting the low concentrations at which PFCs are often found in the environment. nih.govmdpi.com
Sample Preparation:
Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating PFCs from aqueous samples like surface water, seawater, and sewage. nih.govmdpi.com
Liquid-Liquid Extraction (LLE): A classical method for sample pretreatment. mdpi.com
Instrumental Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and considered the reference method for the determination of targeted PFAS. nih.govmdpi.com It offers high selectivity and sensitivity. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are coupled with mass spectrometry. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used, particularly for more volatile PFCs or after derivatization of non-volatile compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight Mass Spectrometry (ToF-MS) are used for both targeted and non-targeted analysis, allowing for the identification of unknown or emerging PFAS. mdpi.comnih.gov
Total PFAS Analysis:
Total Oxidizable Precursor (TOP) Assay: This method involves oxidizing a sample to convert precursor compounds into specific PFAAs that can then be quantified, providing a more complete picture of the total PFAS contamination. mdpi.comclu-in.org
Particle-Induced Gamma-ray Emission (PIGE): This technique quantifies the total amount of fluorine in a sample, offering a non-targeted measure of all fluorine-containing compounds. clu-in.org
The table below lists common analytical techniques and their applications in PFAS analysis.
| Technique | Abbreviation | Application |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Gold standard for targeted quantification of known PFAS in environmental samples. nih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile PFAS or derivatized non-volatile compounds. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | Identification of unknown and emerging PFAS (non-targeted analysis). mdpi.comnih.gov |
| Total Oxidizable Precursor Assay | TOP Assay | Estimation of the concentration of oxidizable PFAS precursors. mdpi.comclu-in.org |
| Particle-Induced Gamma-ray Emission | PIGE | Measurement of total organic fluorine content. clu-in.org |
Conceptual Models for Chemical Fate in Environmental Compartments
The environmental fate and transport of the chemical compound Perfluoro-2,5-diazahexane-2,5-dioxyl are not well-documented in publicly available scientific literature. Specific research on its behavior in various environmental compartments—air, water, soil, and biota—is scarce. Consequently, a conceptual model of its environmental fate must be inferred from its chemical structure and the known behavior of analogous per- and polyfluoroalkyl substances (PFAS), particularly other perfluorinated ethers and compounds containing nitroxide radicals.
Perfluoro-2,5-diazahexane-2,5-dioxyl is a perfluorinated compound, meaning that the hydrogen atoms on its carbon backbone have been replaced by fluorine atoms. This substitution results in exceptionally strong carbon-fluorine (C-F) bonds, which are characteristic of PFAS and confer a high degree of chemical and thermal stability. The presence of ether linkages and nitroxide radical groups introduces additional chemical functionalities that may influence its environmental behavior.
Inferred Physicochemical Properties and Environmental Persistence
Limited data exists on the specific physicochemical properties of Perfluoro-2,5-diazahexane-2,5-dioxyl. One available piece of information is its boiling point, which provides some insight into its volatility.
Table 1: Known Physicochemical Properties of Perfluoro-2,5-diazahexane-2,5-dioxyl
| Property | Value |
| Boiling Point | 55 °C at 769 mmHg |
This relatively low boiling point suggests that the compound has the potential to volatilize and be transported in the atmosphere. The high degree of fluorination indicates that it is likely to be resistant to degradation. Research on other perfluoroalkyl ether acids has shown them to be stable and persistent in the environment. nih.govacs.org Like many PFAS, Perfluoro-2,5-diazahexane-2,5-dioxyl is anticipated to be resistant to biological and abiotic degradation processes under typical environmental conditions. itrcweb.orgny.gov The strength of the C-F bond makes it highly resistant to enzymatic attack and chemical degradation pathways such as hydrolysis and photolysis. itrcweb.org While no specific data on the persistence and degradability of Perfluoro-2,5-diazahexane-2,5-dioxyl are available, one chemical database explicitly notes the absence of such data. molbase.com
Conceptual Model of Environmental Fate and Transport
Based on the behavior of other PFAS, a conceptual model for the environmental fate of Perfluoro-2,5-diazahexane-2,5-dioxyl can be proposed.
Atmospheric Compartment: Given its likely volatility, the compound could be released into the atmosphere from industrial sources. Once in the atmosphere, it could undergo long-range transport. While some PFAS are known to undergo atmospheric photooxidation, the stability of perfluorinated compounds suggests that Perfluoro-2,5-diazahexane-2,5-dioxyl would have a long atmospheric lifetime. nih.gov Atmospheric deposition, through wet and dry processes, would then be a pathway for its entry into terrestrial and aquatic environments. ny.gov
Aquatic Compartment: If released into water, its fate would be governed by its solubility and partitioning behavior. PFAS with polar functional groups tend to be relatively mobile in water. ny.gov The ether and nitroxide groups in Perfluoro-2,5-diazahexane-2,5-dioxyl may impart some degree of water solubility. Due to its expected persistence, it would not be readily removed by natural degradation processes. It may partition to sediment, with the extent of sorption influenced by the organic carbon content of the sediment and the compound's hydrophobicity. ny.gov
Terrestrial Compartment: In soil environments, Perfluoro-2,5-diazahexane-2,5-dioxyl is expected to exhibit mobility. Downward leaching through the soil column into groundwater is a potential transport pathway, particularly in soils with low organic matter. ny.gov The extent of its sorption to soil particles would be a key factor in determining its mobility. For many PFAS, sorption is influenced by both hydrophobic interactions and electrostatic interactions with soil minerals. itrcweb.org
Biotic Compartment: The potential for bioaccumulation in living organisms is a significant concern for many PFAS. While no specific data exists for Perfluoro-2,5-diazahexane-2,5-dioxyl, other PFAS are known to bioaccumulate. The presence of both hydrophobic (perfluorinated alkyl chain) and potentially hydrophilic (ether and nitroxide groups) parts of the molecule could influence its interaction with biological tissues.
Role of the Nitroxide Radical
Research Gaps and Future Directions
The conceptual model presented here is based on extrapolation from the known behavior of other PFAS and the fundamental chemistry of the compound's structural features. There is a critical need for empirical research to determine the actual environmental fate and transport of Perfluoro-2,5-diazahexane-2,5-dioxyl. Key research areas should include:
Determination of Physicochemical Properties: Measurement of key parameters such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Degradation Studies: Investigation of its potential for biodegradation, hydrolysis, and photolysis under environmentally relevant conditions.
Sorption and Mobility Studies: Quantification of its partitioning to soil and sediment to understand its mobility in terrestrial and aquatic systems.
Bioaccumulation Potential: Assessment of its uptake and accumulation in various organisms.
Without such dedicated research, the environmental risks associated with Perfluoro-2,5-diazahexane-2,5-dioxyl cannot be fully assessed.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The established synthesis for Perfluoro-2,5-diazahexane-2,5-dioxyl involves the oxidation of aqueous perfluoro-2,5-diazahexane-2,5-diol. researchgate.net This diol is obtained through the hydrolysis of an adduct formed from trifluoronitrosomethane (B1596166), tetrafluoroethylene (B6358150), and phosphorus trichloride (B1173362). researchgate.netepdf.pub The subsequent oxidation is carried out using potassium permanganate (B83412) in a dilute acid solution. rsc.org
While this pathway has proven effective, yielding the deep purple liquid bis-nitroxide, future research could focus on developing more direct or higher-yield synthetic routes. rsc.org Exploration into alternative oxidizing agents or different precursor materials could lead to more efficient and scalable production methods. A 2023 review mentioned the potential of Perfluoro-2,5-diazahexane-2,5-dioxyl in coordination chemistry, suggesting that new synthetic methodologies may be required to facilitate these applications. mdpi.com
Detailed Synthesis Reaction:
CF₃N(OH)CF₂CF₂N(OH)CF₃ + KMnO₄/H₂SO₄ → ·ON(CF₃)CF₂CF₂N(CF₃)O· (Perfluoro-2,5-diazahexane-2,5-dioxyl)
Q & A
Q. What are the primary synthetic routes for Perfluoro-2,5-diazahexane-2,5-dioxyl, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via oxidation of perfluoro-2,5-diazahexane-2,5-diol using potassium permanganate (KMnO₄) in aqueous media. This diol is derived from hydrolysis of a trifluoronitrosomethane–tetrafluoroethylene–phosphorus trichloride adduct (2:1:1 ratio) . Structural confirmation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for fluorine environments, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. While X-ray crystallography (used for analogous compounds in ) is ideal for definitive structural elucidation, its application here depends on crystal formation.
Q. How does Perfluoro-2,5-diazahexane-2,5-dioxyl react with hydrogen atom donors, and what experimental precautions are necessary?
- Methodological Answer : The compound reacts with hydrogen donors (e.g., HBr, toluene, triphenylmethane) to form dihydroxylamine derivatives like CF₃·N(OH)·CF₂·CF₂·N(OH)·CF₃ . Key precautions include:
-
Conducting reactions under inert atmospheres (e.g., nitrogen/argon) to prevent side reactions with moisture or oxygen.
-
Monitoring temperature to control exothermicity, especially in bulk reactions.
-
Using anhydrous solvents and purified reactants to avoid competing hydrolysis pathways.
Table 1: Summary of Key Reactions
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction pathways with variable valence elements (e.g., halogens)?
- Methodological Answer : Discrepancies in reactivity (e.g., halogen donors forming heterocycles vs. other products) can be addressed by:
- Systematic variation of conditions : Adjusting stoichiometry, temperature, and solvent polarity to identify dominant pathways.
- In-situ monitoring : Using real-time IR or Raman spectroscopy to track intermediate formation.
- Computational modeling : Density functional theory (DFT) calculations to compare activation energies of competing pathways.
- Isolation and characterization : Purifying intermediates/products via chromatography or crystallization for structural validation .
Q. How can advanced spectroscopic techniques elucidate the compound’s role in polymer cross-linking with perfluorinated olefins?
- Methodological Answer :
- Electron Paramagnetic Resonance (EPR) : Detects nitroxide radicals generated during cross-linking, providing insights into reaction kinetics and radical stability .
- Solid-state NMR (¹⁹F) : Maps fluorine environments in cross-linked polymers to assess network homogeneity.
- X-ray Photoelectron Spectroscopy (XPS) : Identifies chemical bonding states (e.g., C–N vs. C–O bonds) in the final polymer matrix.
- Dynamic Mechanical Analysis (DMA) : Quantifies cross-link density by measuring viscoelastic properties .
Q. What experimental designs mitigate challenges in handling Perfluoro-2,5-diazahexane-2,5-dioxyl’s reactivity with nitric oxide?
- Methodological Answer :
- Controlled gas introduction : Use calibrated flow systems to regulate NO gas input, preventing runaway reactions.
- Low-temperature setups : Conduct reactions at −20°C to slow exothermic processes and improve product selectivity.
- Quenching protocols : Rapid cooling or addition of radical scavengers (e.g., TEMPO) to terminate reactions at specific stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
